Cas no 18523-48-3 (2-Azidoacetic Acid)
2-Azidoacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, 2-azido-
- Azidoacetic Acid
- 2-azidoacetic acid
- Acetic acid,2-azido
- azidoglycine
- Triazidoacetic acid
- Azide Acetic Acid
- Triazoacetic acid
- azido acetic acid
- Acetic acid, azido-
- PPXUUPXQWDQNGO-UHFFFAOYSA-N
- A258
- AB1007789
- 10.14272/PPXUUPXQWDQNGO-UHFFFAOYSA-N
- doi:10.14272/PPXUUPXQWDQNGO-UHFFFAOYSA-N
- 2-Azidoacetic acid 97%
- 2-Azidoacetic acid, 97%
- DTXSID60171760
- CS-0618774
- SY064868
- AZIDOACETICACID
- MFCD01320907
- 18523-48-3
- BS-12741
- HY-151719
- SCHEMBL13436965
- BP-23876
- LCZC430
- AKOS005259753
- EN300-69260
- 3-diazo-3-azaprop-3-enoic acid
- CCRIS 3367
- A3079
- DB-351033
- 2-Azidoacetic Acid
-
- MDL: MFCD01320907
- Inchi: 1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7)
- InChI Key: PPXUUPXQWDQNGO-UHFFFAOYSA-N
- SMILES: OC(CN=[N+]=[N-])=O
Computed Properties
- Exact Mass: 101.02300
- Monoisotopic Mass: 101.022526347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.7
- XLogP3: 0.9
Experimental Properties
- Density: 1.350 g/mL at 25 °C
- Melting Point: 16°C(lit.)
- Boiling Point: 116°C/12mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.472
- PSA: 87.05000
- LogP: -0.16594
2-Azidoacetic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1993
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R2
2-Azidoacetic Acid Customs Data
- HS CODE:2929909090
- Customs Data:
China Customs Code:
2929909090Overview:
2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Azidoacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A168121-5g |
2-Azidoacetic Acid |
18523-48-3 | 97% | 5g |
¥1647.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A168121-200mg |
2-Azidoacetic Acid |
18523-48-3 | 97% | 200mg |
¥154.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A168121-1g |
2-Azidoacetic Acid |
18523-48-3 | 97% | 1g |
¥486.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A864304-5g |
2-Azidoacetic acid |
18523-48-3 | 97% | 5g |
¥2,148.00 | 2022-01-11 | |
| TRC | A821253-5mg |
2-Azidoacetic Acid |
18523-48-3 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A821253-10mg |
2-Azidoacetic Acid |
18523-48-3 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A821253-50mg |
2-Azidoacetic Acid |
18523-48-3 | 50mg |
$ 80.00 | 2022-06-07 | ||
| Enamine | EN300-69260-100mg |
2-azidoacetic acid |
18523-48-3 | 95.0% | 100mg |
$99.0 | 2022-02-28 | |
| Enamine | EN300-69260-250mg |
2-azidoacetic acid |
18523-48-3 | 95.0% | 250mg |
$112.0 | 2022-02-28 | |
| Enamine | EN300-69260-500mg |
2-azidoacetic acid |
18523-48-3 | 95.0% | 500mg |
$127.0 | 2022-02-28 |
2-Azidoacetic Acid Suppliers
2-Azidoacetic Acid Related Literature
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1. Synthesis of biocompatible polymeric nanomaterial dually loaded with paclitaxel and nitric oxide for anti-MDR cancer therapyJing Fan,Jibin Song,Yijing Liu,Guocan Yu,Ying Ma,Yan Deng,Nongyue He,Fuwu Zhang RSC Adv. 2016 6 105871
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Filipe Elvas,Tom Vanden Berghe,Yves Adriaenssens,Peter Vandenabeele,Koen Augustyns,Steven Staelens,Sigrid Stroobants,Pieter Van der Veken,Leonie wyffels Org. Biomol. Chem. 2019 17 4801
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Tao Liu,Shaohua Chen,Siyi Zhang,Xidong Wu,Peina Wu,Beiping Miao,Xiang Cai J. Mater. Chem. B 2018 6 4314
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Aurélie Paulen,Véronique Gasser,Fran?oise Hoegy,Quentin Perraud,Bénédicte Pesset,Isabelle J. Schalk,Ga?tan L. A. Mislin Org. Biomol. Chem. 2015 13 11567
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Jing Fan,Qianjun He,Zhaokui Jin,Wei Chen,Weiren Huang RSC Adv. 2018 8 14975
Additional information on 2-Azidoacetic Acid
Comprehensive Guide to 2-Azidoacetic Acid (CAS No. 18523-48-3): Properties, Applications, and Innovations
2-Azidoacetic Acid (CAS No. 18523-48-3) is a specialized organic compound that has garnered significant attention in synthetic chemistry and material science due to its unique azido functional group. This compound, also referred to as Azidoethanoic Acid, serves as a versatile building block in click chemistry reactions, particularly in the synthesis of bioconjugates and polymers. Its molecular structure, featuring a carboxyl group adjacent to an azide moiety, enables efficient cycloaddition reactions with alkynes, a process widely exploited in drug discovery and biotechnological applications.
Recent advancements in green chemistry have highlighted the role of 2-Azidoacetic Acid in sustainable synthesis. Researchers are increasingly focusing on its potential to reduce waste and energy consumption in peptide coupling and polymer modification. For instance, its application in water-soluble polymer design aligns with the growing demand for eco-friendly materials in industries like biomedical engineering and nanotechnology. A 2023 study published in ACS Sustainable Chemistry & Engineering demonstrated its utility in creating biodegradable hydrogels for controlled drug delivery systems.
The compound's CAS No. 18523-48-3 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and combinatorial chemistry. Users often inquire about its solubility profile (notably in polar solvents like DMSO and water), storage conditions (typically 2-8°C under inert atmosphere), and compatibility with photochemical reactions. These queries underscore its importance in light-induced coupling techniques, a trending topic in precision medicine research.
From a safety perspective, while not classified as hazardous under standard conditions, proper handling of 2-Azidoacetic Acid requires awareness of its thermal stability limitations. The azide group's propensity for exothermic decomposition at elevated temperatures makes controlled reaction environments essential. This characteristic has spurred innovation in microfluidic synthesis platforms, where precise temperature modulation enhances reaction efficiency—a key discussion point in modern process chemistry forums.
Emerging applications in bioorthogonal chemistry have further elevated the compound's profile. Its ability to undergo Staudinger ligation with phosphines enables selective labeling of biomolecules, a technique revolutionizing live-cell imaging and proteomics. This aligns with current scientific interest in spatial omics and single-cell analysis, as evidenced by its inclusion in several CRISPR-based diagnostic toolkits.
Commercial availability of 2-Azidoacetic Acid (CAS 18523-48-3) typically ranges from milligram to kilogram scales, catering to both small-scale research and industrial production. Suppliers often highlight its ≥95% purity grade, with HPLC and NMR certification—a critical consideration for users engaged in GMP-compliant synthesis. The compound's pricing trends and supply chain resilience have become frequent search topics post-2020, reflecting broader concerns about chemical sourcing in global markets.
Future directions for Azidoethanoic Acid research may explore its integration with artificial intelligence-driven reaction optimization. Computational models predicting its reactivity in multi-component reactions could unlock novel pathways for heterocycle synthesis—an area gaining traction in anticancer drug development. Such interdisciplinary approaches position 2-Azidoacetic Acid as a compound of enduring significance in the molecular sciences.
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